3-(Pentafluorophenyl)propanoic acid
Overview
Description
3-(Pentafluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H5F5O2 . It has an average mass of 240.127 Da and a monoisotopic mass of 240.020966 Da . It is also known by other names such as 3-(Pentafluorophenyl)propionic acid and Benzenepropanoic acid, 2,3,4,5,6-pentafluoro- .
Molecular Structure Analysis
The molecular structure of 3-(Pentafluorophenyl)propanoic acid consists of a propanoic acid group attached to a pentafluorophenyl group . The presence of five fluorine atoms on the phenyl group is a distinctive feature of this compound .Physical And Chemical Properties Analysis
3-(Pentafluorophenyl)propanoic acid has a molecular weight of 240.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on various factors including temperature and pressure.Scientific Research Applications
General Properties 3-(Pentafluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H5F5O2 . It has a molecular weight of 240.13 . This compound is often used in scientific research due to its unique properties.
Application in Bioconjugation Chemistry Pentafluorophenyl (PFP) esters, such as 3-(Pentafluorophenyl)propanoic acid, have found widespread application in bioconjugation chemistry . These activated esters are soluble in a range of organic solvents and less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters . PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines .
properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAMYOFXGBJADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294523 | |
Record name | 3-(pentafluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pentafluorophenyl)propionic acid | |
CAS RN |
2002-92-8 | |
Record name | 2002-92-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(pentafluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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